Mmv-390048

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MMV-390048 是一种新型的抗疟疾化合物,属于氨基吡啶类。它是全球努力发现新的疟疾治疗方法的一部分,特别是针对疟原虫。 这种化合物对疟原虫表现出非凡的效力,并且正在研究其作为单剂量治疗非复杂型疟疾的潜力 .

准备方法

合成路线和反应条件

MMV-390048 的合成涉及多个步骤,从制备氨基吡啶核心开始。关键合成路线包括:

氨基吡啶核心的形成: 这涉及在受控条件下使适当的起始材料反应以形成核心结构。

功能化: 然后用各种取代基对核心结构进行功能化以实现所需的化学性质。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

扩大合成规模: 合成步骤被扩大以生产更大数量的化合物。

优化反应条件: 优化反应条件以最大限度地提高产率并最大程度地减少杂质。

化学反应分析

反应类型

MMV-390048 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下发生氧化反应。

还原: 还原反应可用于修饰化合物中的某些官能团。

取代: 取代反应通常用于引入或替换官能团

常用试剂和条件

涉及 this compound 的反应中使用的常用试剂包括:

氧化剂: 例如过氧化氢或高锰酸钾。

还原剂: 例如硼氢化钠或氢化铝锂。

取代试剂: 例如卤素或烷基化剂

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可能生成氧化衍生物,而取代反应可能生成各种取代类似物 .

科学研究应用

Antimalarial Efficacy

MMV390048 has been evaluated for its efficacy against multiple strains of Plasmodium, including resistant variants. Key findings include:

- Broad Spectrum Activity : The compound has been effective against all stages of the Plasmodium life cycle except for late hypnozoites in the liver. It has shown significant activity in both humanized mouse models and monkey studies, indicating its potential for full chemoprotection against malaria .

- Transmission Blocking : Research indicates that MMV390048 can reduce transmission by inhibiting the viability of sexual stages (gametocytes) of the parasite, thus preventing the spread from humans to mosquitoes .

Clinical Trials and Pharmacokinetics

Several clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetic profiles of MMV390048:

- Phase 1 Trials : Initial studies demonstrated that MMV390048 was generally well tolerated in healthy volunteers with a long elimination half-life (>149 hours). A notable finding was that adverse events were mild, with some subjects experiencing dizziness and gastrointestinal issues .

- Phase IIa Study in Ethiopia : This study evaluated a single 120 mg dose of MMV390048 in patients with Plasmodium vivax malaria. Results showed that all patients achieved adequate clinical responses, with rapid clearance of parasites observed within 66 to 78 hours post-dose .

Formulation Development

The formulation of MMV390048 has undergone optimization to enhance its pharmacokinetic properties:

- Tablet Formulations : Reformulation into tartaric acid and Syloid tablets significantly reduced intersubject variability compared to earlier powder-in-bottle formulations. This optimization is crucial for ensuring consistent dosing and efficacy across different populations .

Table 1: Summary of Clinical Trials Involving MMV390048

| Study Type | Population | Dose | Primary Endpoint | Outcome |

|---|---|---|---|---|

| Phase 1 | Healthy Volunteers | 120 mg | Safety and Tolerability | Well tolerated; mild AEs observed |

| Volunteer Infection | Healthy Volunteers | Single Dose | Antimalarial Activity | Rapid clearance of P. falciparum |

| Phase IIa | Adults with P. vivax | 120 mg | Clinical Response at Day 14 | 100% response; rapid parasite clearance |

Table 2: Efficacy Against Different Stages of Plasmodium

| Stage | Efficacy Observed |

|---|---|

| Asexual Blood Stages | Effective |

| Gametocytes | Effective |

| Liver Hypnozoites | Delayed relapse |

Case Study 1: Phase I Trial Outcomes

In a double-blind, placebo-controlled study involving healthy subjects, MMV390048 was administered in ascending doses. The results indicated a favorable pharmacokinetic profile with minimal adverse effects reported, confirming its safety for further testing .

Case Study 2: Efficacy in Plasmodium vivax

In Ethiopia, eight male patients with P. vivax were treated with a single dose of MMV390048. All patients achieved clinical and parasitological responses within days, showcasing the compound's rapid action against malaria parasites .

作用机制

MMV-390048 通过抑制疟原虫中的磷脂酰肌醇 4-激酶发挥作用。这种酶对寄生虫的生存和复制至关重要。通过与酶的 ATP 结合位点结合,this compound 打破了寄生虫的生命周期,导致其死亡。 这种作用机制使 this compound 成为治疗疟疾的有希望的候选药物 .

相似化合物的比较

MMV-390048 与其他抗疟疾化合物相比具有独特之处,因为它:

效力: 它对疟原虫表现出非凡的效力。

单剂量潜力: 与许多其他需要多剂量的抗疟疾药物不同,this compound 有可能作为单剂量治疗有效。

类似化合物

一些类似的化合物包括:

青蒿素: 一种广泛使用的抗疟疾药物,也以不同的机制靶向疟原虫。

氯喹: 另一种抗疟疾药物,靶向寄生虫解毒血红素的能力。

哌喹: 常用于抗疟疾联合疗法

生物活性

MMV-390048 is a novel antimalarial compound developed as part of the Medicines for Malaria Venture (MMV) initiative. It has shown promising biological activity against various stages of the Plasmodium life cycle, making it a potential candidate for malaria treatment and control. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy data, and pharmacokinetics.

This compound primarily targets the phosphatidylinositol 4-kinase (PI4K) enzyme in Plasmodium species. This enzyme plays a crucial role in the lipid metabolism necessary for the survival and proliferation of the malaria parasite. By inhibiting PI4K, this compound disrupts critical cellular processes, leading to reduced viability of the parasite across different life cycle stages .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on Plasmodium falciparum, with IC50 values of 28 nM and IC90 values of 40 nM against the NF54 drug-sensitive strain. The compound also displayed a low risk for cross-resistance when tested against multidrug-resistant clinical isolates .

Table 1: In Vitro Activity of this compound Against Plasmodium falciparum

| Strain Type | IC50 (nM) | IC90 (nM) |

|---|---|---|

| NF54 (drug-sensitive) | 28 | 40 |

| Multidrug-resistant | Varies | Varies |

In Vivo Studies

In vivo efficacy was evaluated using humanized mouse models and monkey studies. In these models, this compound effectively reduced parasitemia and delayed relapse in Plasmodium cynomolgi monkeys, although it did not eliminate liver hypnozoites .

Table 2: In Vivo Efficacy Data

| Model Type | Efficacy Observed |

|---|---|

| Humanized Mouse Model | Significant reduction in parasitemia |

| P. cynomolgi Monkey | Delayed relapse; full chemoprotection |

Transmission Blocking Activity

This compound has shown potential to inhibit transmission by affecting gametocyte stages. The compound demonstrated an ability to reduce the viability of late-stage gametocytes (stages IV and V) with a potency of 285 nM. In transmission-blocking assays, this compound inhibited oocyst formation in mosquito midguts at concentrations as low as 111 nM .

Table 3: Transmission Blocking Potency

| Gametocyte Stage | Potency (nM) |

|---|---|

| Late-stage (IV & V) | 285 |

| Oocyst Formation Inhibition (Indirect SMFA) | 111 |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a favorable profile. A single dose of 120 mg was shown to rapidly clear asexual parasites and gametocytes in patients with P. vivax malaria, with an estimated clearance half-life of approximately 5.5 hours. The minimum inhibitory concentration (MIC) was determined to be around 83 ng/mL, suggesting effective dosing strategies for clinical applications .

Table 4: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance Half-life | 5.5 hours |

| Minimum Inhibitory Concentration (MIC) | 83 ng/mL |

| Minimal Parasiticidal Concentration | 238 ng/mL |

Case Studies

Recent clinical trials involving this compound have reported no serious adverse events attributed to the drug, indicating a good safety profile. The compound's rapid action against malaria parasites positions it as a viable candidate for further development in malaria treatment protocols .

属性

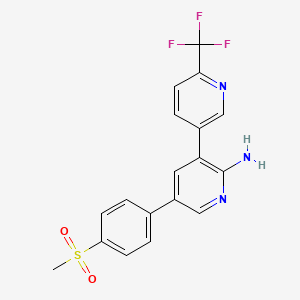

IUPAC Name |

5-(4-methylsulfonylphenyl)-3-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJQABCNNLMCJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314883-11-8 |

Source

|

| Record name | MMV-390048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314883118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MMV-048 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z5T00JJ10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。